(R)-(+)-1-Benzyl-2,2-diphenylethylamine
Overview
Description
(R)-(+)-1-Benzyl-2,2-diphenylethylamine, also known as dexefaroxan, is a chiral compound that belongs to the class of arylalkylamines. It has been extensively studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction.
Scientific Research Applications
Analytical Differentiation and NMDA Receptor Activity
Diphenidine and its isomer, both featuring the 1,2-diphenylethylamine nucleus, have been synthesized and characterized, highlighting their role as dissociative agents. Analytical techniques enabled the differentiation between these isomers, revealing their potential for NMDA receptor activity similar to ketamine, thus contributing to the understanding of alternatives to arylcyclohexylamine-type substances (Wallach et al., 2015).
Applications in Catalysis
Transition metal complexes with (R)-(R)-3-benzyl-2,4-bis(diphenylphosphino)pentane have been employed in enantioselective catalysis across different phase systems. These complexes demonstrate versatility in homogeneous asymmetric reactions, presenting a valuable approach in the field of catalytic synthesis (Bianchini et al., 2001).
Cyclometalation Studies
Research on cyclometalation of secondary benzyl amines by Ruthenium(II) complexes has explored the stereochemistry of complexes, offering insights into the structural aspects of cyclometalated ligands. This work extends the understanding of cyclometalation processes, which are crucial in the design of coordination compounds with specific properties (Sortais et al., 2007).
Kinetic Enantioselective Catalysis
Gold(I)-catalyzed dynamic kinetic enantioselective hydroamination of allenes has been studied, showcasing the use of benzyl diphenylethylamine derivatives in achieving high enantioselectivity. This research highlights the potential of such compounds in asymmetric catalysis, contributing to the development of chiral molecules (Zhang et al., 2007).
Macrocyclic Complexes for Ion-Pair Recognition
Macrocyclic diorganotin complexes derived from gamma-amino acid dithiocarbamates have shown potential for ion-pair recognition. This innovative application represents an important step forward in the development of host-guest chemistry for recognizing molecular and ionic species (Cruz-Huerta et al., 2008).
properties
IUPAC Name |
(2R)-1,1,3-triphenylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16,22H2/t20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRWGZYKYRRJNU-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16217134 | |
CAS RN |
94964-58-6 | |
Record name | (R)-(+)-1-Benzyl-2,2-diphenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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